Taxiresinol

Descripción general

Descripción

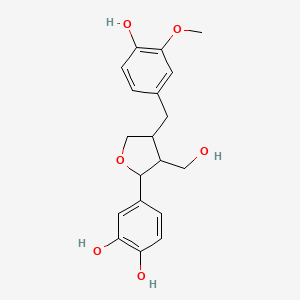

4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol is a natural product found in Taxus cuspidata, Taxus wallichiana, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anticancer Activity : Taxiresinol has shown notable anticancer activity against colon, liver, ovarian, and breast cancer cell lines in vitro (Chattopadhyay et al., 2003).

Anti-ulcerogenic Potency : It has significant anti-ulcerogenic activity, particularly evident in an ethanol-induced ulcerogenesis model in rats (Gurbuz et al., 2004).

Hypoglycemic Effects : this compound demonstrated hypoglycemic effects in streptozotocin-induced diabetic rats, reducing fasting blood glucose levels significantly (Banskota et al., 2006).

Hepatoprotective Effect : It exhibits a hepatoprotective effect against D-galactosamine and lipopolysaccharide-induced liver injury in mice, suggesting potential applications in treating liver diseases (Nguyen et al., 2004).

Anti-inflammatory and Antinociceptive Activity : this compound has shown significant anti-inflammatory and antinociceptive activities, making it a potential candidate for the treatment of inflammatory pain (Kuepeli et al., 2003).

Antimicrobial and Antifungal Activities : In addition to anticancer effects, this compound has demonstrated antifungal and antibacterial activities, particularly against Pseudomonas aeruginosa (Erdemoglu et al., 2004).

Antioxidant Activity : this compound also possesses antioxidant properties, as shown in various studies on extracts from Taxus species (Deng et al., 2011; Veselova et al., 2007).

Mecanismo De Acción

Target of Action

Taxiresinol, a lignan isolated from the heartwood of Taxus baccata , primarily targets the Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .

Mode of Action

This compound interacts with its target, TNF-α, by inhibiting its production by activated macrophages . Additionally, it directly inhibits apoptosis induced by TNF-α .

Biochemical Pathways

It is known that this compound plays a role in the inflammatory response pathway by inhibiting the production of tnf-α . This inhibition can reduce inflammation and protect cells from apoptosis .

Pharmacokinetics

It is known that this compound is orally active , indicating that it can be absorbed through the gastrointestinal tract

Result of Action

This compound shows significant antinociceptive activity , meaning it can reduce the sensation of pain. It also exhibits anti-inflammatory and antiallergic activities . It has been found to inhibit histamine release from the human basophilic cell line, KU812 , which can help reduce allergic reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. It is known that various environmental factors can affect the conjugation of plasmids, which can influence the spread of antibiotic resistance genes . Whether similar mechanisms apply to this compound is a topic for future research.

Direcciones Futuras

While taxiresinol has shown promising results in preliminary studies, more research is needed to fully understand its potential therapeutic applications. Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity . This includes straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products .

Análisis Bioquímico

Biochemical Properties

Taxiresinol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit significant antinociceptive activity by interacting with pain pathways . This compound interacts with enzymes involved in the lignan biosynthesis pathway, such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase . These interactions are essential for the formation of lignans, which are important for plant defense mechanisms.

Cellular Effects

This compound affects various types of cells and cellular processes. In cultured cells of Taxus cuspidata and Taxus baccata, this compound is present in trace amounts and is involved in the production of other polyphenols . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to have antiproliferative activity against certain cancer cell lines, indicating its potential role in regulating cell growth and division .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound exerts its effects by binding to enzymes and proteins involved in pain pathways, leading to enzyme inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes, such as inflammation and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under certain conditions and can maintain its biological activity for extended periods . Its stability and degradation can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, where it has shown sustained antinociceptive and antiproliferative activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving male Swiss albino mice, this compound exhibited significant antinociceptive activity at a dosage of 100 mg/kg . Higher doses of this compound have been associated with increased efficacy, but also with potential toxic or adverse effects. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the lignan biosynthesis pathway . It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are crucial for the formation of lignans. These interactions affect metabolic flux and metabolite levels, contributing to the overall metabolic profile of the organism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the heartwood of Taxus species, where it exerts its biological effects. The localization and accumulation of this compound are influenced by factors such as its chemical structure and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, contributing to its overall biological activity .

Propiedades

IUPAC Name |

4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZZAHRDXCGWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670108 | |

| Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-69-7 | |

| Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B1152134.png)

![1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1152136.png)